molecular formula C8H16OSi B060909 Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) CAS No. 187335-57-5

Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)

Cat. No. B060909
CAS RN: 187335-57-5
M. Wt: 156.3 g/mol
InChI Key: UDZXGIWMVOMKTF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is used in various scientific research applications. In organic chemistry, it is used as a reagent for the synthesis of complex organic compounds. It is also used in the synthesis of natural products and pharmaceuticals. In biochemistry, it is used as a tool for the analysis of protein structure and function. It is also used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, it is used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive aldehyde that can form covalent adducts with proteins and other biomolecules. This can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) in lab experiments is its versatility. It can be used in a wide range of research applications, from organic synthesis to pharmacology. It is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its reactivity. It can form covalent adducts with proteins and other biomolecules, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI). One area of interest is the development of new drugs based on the structure of this compound. It has been shown to have promising anticancer activity, and further research could lead to the development of new cancer therapies. Another area of interest is the study of its mechanism of action. Understanding how this compound interacts with proteins and other biomolecules could lead to new insights into cellular processes and disease mechanisms. Finally, there is potential for the development of new synthetic methods for the production of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI), which could make it more widely available for research purposes.

Synthesis Methods

The synthesis of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of cyclopropanecarboxaldehyde with trimethylsilylmethyl magnesium bromide. This reaction leads to the formation of the desired product in good yield.

properties

CAS RN

187335-57-5

Product Name

Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)

Molecular Formula

C8H16OSi

Molecular Weight

156.3 g/mol

IUPAC Name

(1R,2R)-2-(trimethylsilylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H16OSi/c1-10(2,3)6-8-4-7(8)5-9/h5,7-8H,4,6H2,1-3H3/t7-,8-/m0/s1

InChI Key

UDZXGIWMVOMKTF-YUMQZZPRSA-N

Isomeric SMILES

C[Si](C)(C)C[C@@H]1C[C@H]1C=O

SMILES

C[Si](C)(C)CC1CC1C=O

Canonical SMILES

C[Si](C)(C)CC1CC1C=O

synonyms

Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans- (9CI)

Origin of Product

United States

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